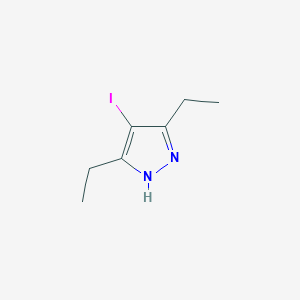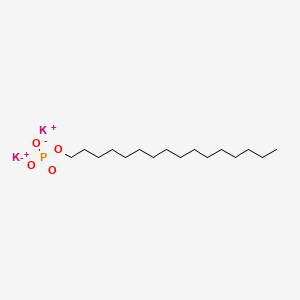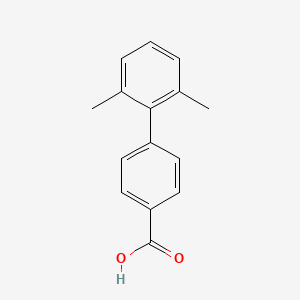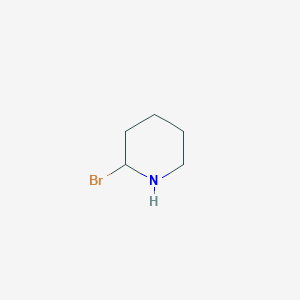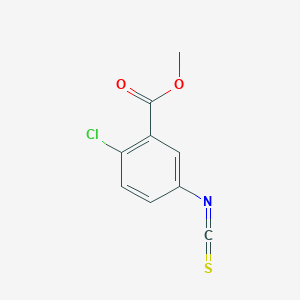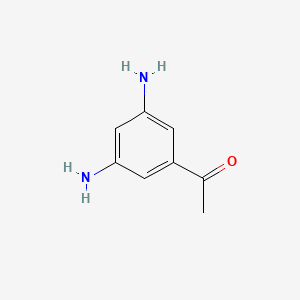
3',5'-Diaminoacetophenone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3’,5’-Diaminoacetophenone consists of an acetophenone core with two amino groups attached to the phenyl ring . The exact spatial configuration of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
3’,5’-Diaminoacetophenone has a predicted boiling point of 392.8±22.0 °C and a predicted density of 1.196±0.06 g/cm3 . Its pKa value is also predicted to be 3.70±0.10 .Wissenschaftliche Forschungsanwendungen
1. UV Filter Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 (BP-3), a related compound to 3',5'-Diaminoacetophenone, is used in sunscreens for protecting skin and hair from ultraviolet (UV) radiation. Research has focused on the metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities. The study found that BP-3 and its metabolites show varying degrees of endocrine-disrupting activities (Watanabe et al., 2015).
2. Ligands in Asymmetric Transfer Hydrogenation
Research involving 1,3-diamines, closely related to this compound, has explored their use as ligands in ruthenium(II) catalysts for asymmetric transfer hydrogenation of aryl ketones. This work highlights the potential of these compounds in catalysis, particularly in enhancing reactivity and stereoselectivity in various chemical reactions (Facchetti et al., 2015).
3. Cytotoxicity Related to Ultraviolet Filters
Studies on BP-3, a UV filter similar to this compound, indicate potential cytotoxicity, especially in relation to increased intracellular Zn2+ levels in rat thymocytes. This research contributes to understanding the toxicological profile of related compounds, especially when used in products like sunscreens (Utsunomiya et al., 2019).
4. Fluorescent Probes for Copper (II) Ion
Research into diamines has led to the development of fluorescent probes for the selective detection of Cu2+ ions in aqueous media. These studies are significant for their potential applications in environmental and biological systems, demonstrating the versatility of compounds related to this compound in sensing applications (Udhayakumari et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,5-diaminophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMBHXYXPZOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633916 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33786-92-4 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





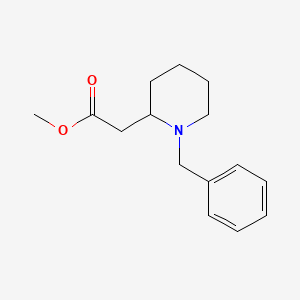

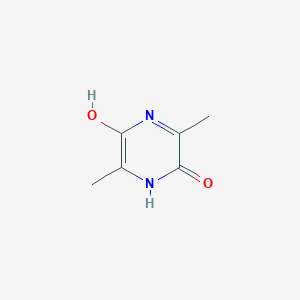

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)
